Fmoc-(2S,3R)-AHPA

Description

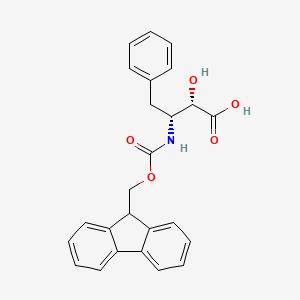

Fmoc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Fmoc-(2S,3R)-AHPA) is a stereochemically defined β-hydroxy-α-amino acid derivative. It serves as a critical building block in peptide synthesis, particularly for developing enzyme inhibitors targeting aminopeptidases and enkephalinases. The compound is synthesized via stereoselective routes starting from D-phenylalanine, involving cyanohydrin formation, mesylation, and oxazoline cyclization to achieve high enantiomeric purity (δD = +29.3°, 93% optical purity) and an overall yield of 48% over seven steps . Its Fmoc (9-fluorenylmethoxycarbonyl) protection enhances stability during solid-phase peptide synthesis (SPPS) while allowing selective deprotection under mild conditions .

Properties

Molecular Formula |

C25H23NO5 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid |

InChI |

InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23+/m1/s1 |

InChI Key |

JZSULZSNDXGGHP-PKTZIBPZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of AHPA

The AHPA scaffold is a common motif in natural and synthetic enzyme inhibitors. Key analogues include:

Stereochemical and Functional Group Comparisons

- Stereochemistry : The (2S,3R) configuration in AHPA derivatives is critical for binding to zinc-dependent metalloproteases like APN. In contrast, (2R,3S)-AHPA exhibits 10-fold lower inhibitory activity due to mismatched stereochemistry .

- Protection Groups :

- Substituent Effects :

- Phenyl (AHPA) vs. Cyclohexyl (ACHPA) : ACHPA’s bulkier cyclohexyl group enhances hydrophobic interactions in the S1 pocket of APN, improving IC50 values by ~30% compared to AHPA .

- Hydroxyl Position : Statine’s hydroxyl at C3 (vs. C2 in AHPA) shifts selectivity toward aspartic proteases rather than metalloproteases .

Key Research Findings

Stereochemical Rigidity : The (2S,3R) configuration minimizes racemization during SPPS, critical for maintaining bioactivity .

Structure-Activity Relationship (SAR) :

- Hydrophobic substituents (e.g., cyclohexyl in ACHPA) improve binding affinity by 1.5-fold .

- Valine conjugation (AHPA-Val) enhances APN inhibition via dual interactions with Zn²⁺ and Glu350 .

Clinical Relevance : this compound’s metabolic stability supports its use in long-acting peptide therapeutics, contrasting with Bestatin’s rapid clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.